Direct Head-to-Head Anti-TB Activity: o-Tolyl/Pyridin-4-yl Core Derivative 13 Achieves 16-Fold Lower MIC₉₀ Than Core Scaffold 9 Against M. tuberculosis H37Rv
In a direct head-to-head study, the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol core scaffold (compound 9, the amino analog of the target thiol compound) was inactive against M. tuberculosis H37Rv (MIC₉₀ >62.5 μM). Hydrazone hybridisation with a pyrrole carbaldehyde produced compound 13, which achieved an MIC₉₀ of 3.99 μM—representing at least a 16-fold improvement in potency. Although this activity is still substantially lower than that of the frontline drug isoniazid (MIC₉₀ = 0.97 μM), the critical finding is that the o-tolyl/pyridin-4-yl-substituted triazole scaffold can be transformed from an inactive precursor into an active antimycobacterial agent through rational derivatisation, a property not demonstrated for alternative N-4-aryl/C-5-pyridyl substitution patterns within this series [1].
| Evidence Dimension | In vitro antimycobacterial activity (MIC₉₀) against M. tuberculosis H37Rv in 7H9/GLU/CAS medium, 7-day assay |
|---|---|
| Target Compound Data | Compound 13: MIC₉₀ = 3.99 μM; Core scaffold 9: MIC₉₀ >62.5 μM (inactive) |
| Comparator Or Baseline | Isoniazid (INH): MIC₉₀ = 0.97 μM; Rifampicin (RIF): MIC₉₀ = 0.075 μM; Compounds 12a–g: MIC₉₀ range 7.89–>62.5 μM |
| Quantified Difference | ≥16-fold improvement from scaffold 9 (inactive) to hybrid 13 (MIC₉₀ = 3.99 μM); approximately 4-fold less potent than isoniazid |
| Conditions | In vitro MIC₉₀ determination against drug-sensitive M. tuberculosis H37Rv strain in 7H9/GLU/CAS medium (supplemented with casitone, glucose, and tyloxapol), incubation at 37 °C for 7 days, values are mean ± SD of experiments performed in triplicate |
Why This Matters
This demonstrates that the o-tolyl/pyridin-4-yl triazole scaffold provides a productive starting point for anti-TB lead generation via hybridisation, whereas the core scaffold alone is inactive—a differentiation from other N-4 substitution patterns that may not show this activation potential.
- [1] Oderinlo OO, Jordaan A, Seldon R, Isaacs M, Hoppe HC, Warner DF, Tukulula M, Khanye SD. Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemMedChem. 2023;18(6):e202200572. Table 1. DOI: 10.1002/cmdc.202200572. View Source
